Diamminedichloropalladium

Description

Contemporary Significance of Diamminedichloropalladium in Inorganic and Medicinal Chemistry

This compound is a versatile compound with notable applications in both catalysis and medicinal chemistry. chemimpex.com In the realm of inorganic chemistry, it serves as an efficient catalyst for various organic reactions, including crucial cross-coupling reactions like the Suzuki and Heck reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its ability to facilitate the formation of carbon-carbon bonds has made it a valuable tool for creating complex molecules. chemimpex.com

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. chemimpex.commdpi.com Research indicates that palladium(II) complexes, in general, exhibit promising cytotoxic activity against various cancer cell lines. researchgate.netfrontiersin.org The mechanism of action is believed to involve interaction with DNA, leading to the inhibition of cell proliferation. chemimpex.comnih.gov This has spurred further investigation into its potential as a novel chemotherapeutic agent. chemimpex.com

Historical Context of Palladium(II) Complexes in Biomedical Research

The exploration of palladium(II) complexes in biomedical research gained momentum following the success of platinum-based anticancer drugs like cisplatin (B142131). frontiersin.org The chemical similarities between palladium(II) and platinum(II), including their electronic structure and coordination chemistry, made palladium complexes attractive candidates for investigation. frontiersin.org While early research noted the potential of various simple Pd(II) compounds, recent advancements have also focused on complexes with bidentate ligands to prevent cis-trans isomerism. researchgate.net Historically, the focus has been on developing compounds that could offer similar or enhanced therapeutic effects with potentially reduced toxicity compared to their platinum counterparts. researchgate.netmdpi.com

Comparative Analysis with Platinum(II) Analogues: Reactivity and Biological Implications

A key area of research involves comparing this compound with its platinum(II) analogue, cisplatin. While both are square planar complexes, there are significant differences in their reactivity and subsequent biological effects.

Reactivity: Palladium(II) complexes are generally more labile than their platinum(II) counterparts. frontiersin.orgresearchgate.net This higher reactivity can influence how they interact with biological molecules. For instance, in cisplatin, the lability of the chloride ions is crucial for its DNA alkylating effect. mdpi.com In the palladium analogue, the lability of the chlorine is significantly different, which initially led to the belief that they might be less effective as anticancer agents. mdpi.com

Biological Implications: Despite the differences in reactivity, palladium(II) complexes have shown promising cytotoxic effects. researchgate.netmdpi.com They are believed to interact with DNA, forming inter- and intrastrand cross-links, similar to platinum compounds. mdpi.com This interaction with DNA is a key factor in their potential antitumor activity. mdpi.comontosight.ai Some studies suggest that palladium complexes might have lower toxicity profiles compared to platinum complexes. researchgate.netmdpi.com

Table 1: Comparative Properties of this compound and Cisplatin

| Property | This compound | Cisplatin (cis-diamminedichloroplatinum(II)) |

| Metal Center | Palladium(II) | Platinum(II) |

| Formula | [Pd(NH3)2Cl2] | [Pt(NH3)2Cl2] |

| Geometry | Square Planar | Square Planar |

| Reactivity | More Labile | Less Labile |

| Biological Target | DNA | DNA |

Research Paradigms and Key Areas of Academic Inquiry for this compound

Current research on this compound is guided by several key paradigms and areas of inquiry. A research paradigm, which encompasses basic assumptions and thinking that shape academic studies, helps to frame the investigation into this compound. researchgate.net

Key areas of academic inquiry include:

Synthesis and Structural Characterization: Researchers are actively working on synthesizing different forms (cis-, trans-, and β-trans-) of this compound and characterizing their crystal structures using techniques like X-ray powder diffraction. iucr.orgscispace.com Understanding the precise geometry and solid-state structure is crucial for interpreting its reactivity. iucr.orgresearchgate.net

Vibrational and Conformational Analysis: Theoretical and experimental studies are being conducted to understand the conformational preferences and vibrational modes of the molecule. researchgate.netscispace.com This information is vital for comprehending its biological activity. acs.org

DNA Interaction Studies: A significant focus is on elucidating the specific ways in which this compound interacts with DNA. ontosight.aiacs.org This includes studying the formation of DNA adducts and the resulting structural changes in the DNA helix.

In Vitro Cytotoxicity: The cytotoxic effects of this compound and related palladium complexes are being evaluated against various cancer cell lines to determine their potential as therapeutic agents. researchgate.net

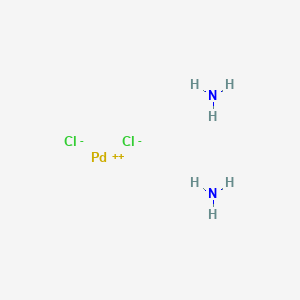

Structure

2D Structure

Properties

IUPAC Name |

azane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13782-33-7, 15684-18-1 | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-43-4, 13782-33-7, 15684-18-1 | |

| Record name | Palladium, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedichloropalladium (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropalladosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diamminedichloropalladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Theoretical and Computational Investigations of Diamminedichloropalladium Systems

Quantum Mechanical Methodologies for Diamminedichloropalladium Analysis

The theoretical study of this compound, a square planar complex, leverages a variety of quantum mechanical methods to elucidate its molecular properties. These computational techniques are essential for understanding the electronic structure, stability, and vibrational characteristics of the molecule, providing insights that complement experimental data. The choice of method and basis set is crucial for balancing computational cost with accuracy, particularly for systems containing heavy atoms like palladium. scispace.comnih.gov

Density Functional Theory (DFT) has become a prominent and widely used method for electronic structure calculations in chemistry. researchgate.net It offers a favorable balance between computational efficiency and accuracy, making it suitable for studying complex systems like this compound. DFT methods are used to investigate the electronic properties of atoms, molecules, and solids by solving the Kohn-Sham equations.

In the analysis of cis-diamminedichloropalladium(II), DFT has been employed to perform conformational and vibrational studies. nih.govresearchgate.net These calculations help in understanding the molecule's geometry, vibrational frequencies, and electronic distribution. The choice of the exchange-correlation functional within DFT is a critical factor that influences the accuracy of the results.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous framework for studying molecular systems. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a foundational understanding, it does not account for electron correlation, which can be significant.

To incorporate electron correlation, post-Hartree-Fock methods are employed. Second-order Møller-Plesset perturbation theory (MP2) is one such method that offers a higher level of accuracy. scispace.comresearchgate.net In studies of cis-diamminedichloropalladium(II), both HF and MP2 methods have been utilized to analyze its conformational landscape and vibrational properties, allowing for a comparison of results with and without the inclusion of electron correlation. nih.govresearchgate.net For instance, MP2 calculations predicted different stable conformers and identified one geometry as a saddle point on the potential energy surface, a level of detail that differs from HF predictions. scispace.comresearchgate.net This highlights the importance of including electron correlation for an accurate description of weak interactions, such as hydrogen bonds, that influence the stability of different conformers. scispace.com

The accuracy of any quantum chemical calculation is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to construct molecular orbitals. scispace.com For molecules containing heavy elements like palladium, the selection of an appropriate basis set is particularly critical.

Effective core potentials (ECPs), such as LanL2DZ and SDD (Stuttgart/Dresden), are often employed for palladium. scispace.com These basis sets replace the core electrons with a potential, reducing computational cost while providing a reliable description of the valence electrons, which are primarily involved in chemical bonding. All-electron basis sets of the double- and triple-zeta split-valence quality, sometimes augmented with polarization and diffuse functions (e.g., 6-31G, AUG-cc-pVTZ), have also been used for more rigorous analyses of this compound. scispace.comnih.govresearchgate.net The selection process involves evaluating various combinations of theoretical methods and basis sets to find the optimal balance between accuracy and computational demand for the specific properties being investigated. nih.gov

Interactive Table: Comparison of Theoretical Methods and Basis Sets

| Methodology | Basis Sets Evaluated | Primary Application in this compound Studies |

| Density Functional Theory (DFT) | All-electron basis sets (double and triple-zeta) | Conformational and vibrational analysis nih.govresearchgate.net |

| Hartree-Fock (HF) | All-electron basis sets (double and triple-zeta) | Conformational and vibrational analysis scispace.comnih.govresearchgate.net |

| Møller-Plesset (MP2) | All-electron basis sets (e.g., AUG-cc-pVTZ) | High-accuracy conformational analysis, identification of stationary points on PES scispace.comresearchgate.net |

| Various | LanL2DZ, SDD, 6-31G | Geometries and vibrational frequencies of Palladium(II) complexes scispace.com |

Conformational Landscape and Energetics of this compound

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and the relative stability of its different forms. Computational chemistry provides powerful tools to map out the potential energy surface of the molecule and to quantify the energetic differences between its isomers.

A potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By exploring the PES, chemists can identify stable molecular structures, which correspond to energy minima, and transition states, which are saddle points connecting these minima. libretexts.org

For cis-diamminedichloropalladium(II), computational studies have explored the PES to identify various stable conformers. nih.govresearchgate.net These conformers differ primarily in the orientation of the ammine (NH₃) groups. The calculations have revealed that the energy differences between these conformers can be very small, suggesting that in the solid state, packing forces in the crystal lattice may be sufficient to stabilize a single conformer. scispace.comresearchgate.net For example, at the MP2(full)/AUG-cc-pVTZ level of theory, several distinct geometries were identified as stable conformers (minimum energy points) on the PES, while another was characterized as a saddle point. scispace.comresearchgate.net

This compound exists as two primary stereoisomers: cis-diamminedichloropalladium and trans-diamminedichloropalladium. While they share the same chemical formula, their geometric arrangement and, consequently, their properties differ.

Computational studies allow for the calculation of the energetic profiles of these isomers to determine their relative stability. Theoretical analyses have shown that for the platinum analogue, cisplatin (B142131), the cis isomer is thermodynamically more stable than the trans isomer. Similar computational approaches are applied to the palladium complex to understand the energy differences and the potential for isomerization between the cis and trans forms. The relative stability can be influenced by factors such as intramolecular hydrogen bonding, which may preferentially stabilize one isomer over the other. For instance, in the cis conformer, weak (N–)H···Cl hydrogen bonds play a role in stabilizing certain geometries. scispace.com

Interactive Table: Calculated Energetic Properties of cis-Diamminedichloropalladium Conformers

| Computational Level | Predicted Global Minimum | Key Finding |

| HF (various basis sets) | cDDPd2 | Poorly describes weak hydrogen bonds, affecting stability order scispace.com |

| MP2(full)/AUG-cc-pVTZ | cDDPd0 (after Gibbs free energy correction) | Predicts multiple stable conformers with very small energy differences scispace.comresearchgate.net |

| DFT (various functionals) | Varies with functional and basis set | Results are sensitive to the chosen computational parameters nih.gov |

Note: cDDPd0, cDDPd1, etc., refer to different conformers of the cis-isomer as defined in the cited research. scispace.comresearchgate.net

Table of Compounds Mentioned

| Compound Name | Formula |

| This compound | [Pd(NH₃)₂(Cl)₂] |

| cis-Diamminedichloropalladium | cis-[Pd(NH₃)₂(Cl)₂] |

| trans-Diamminedichloropalladium | trans-[Pd(NH₃)₂(Cl)₂] |

| Cisplatin | cis-[Pt(NH₃)₂(Cl)₂] |

Vibrational Spectroscopy Simulations and Spectral Assignment for this compound

Computational methods are pivotal in the study of this compound [Pd(NH₃)₂Cl₂], providing a molecular-level interpretation of its vibrational properties. Through simulations, researchers can assign spectral features and understand the molecule's dynamic behavior.

The vibrational spectrum of cis-diamminedichloropalladium(II) has been extensively analyzed using various theoretical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). nih.gov These computational predictions are validated by comparing them with experimental data obtained from X-ray crystallography and vibrational spectroscopy. nih.gov

A comprehensive study by de Sousa and colleagues evaluated multiple theoretical approaches to find the best compromise between accuracy and computational cost for representing the molecule. biointerfaceresearch.com Their work provides a complete assignment of the vibrational spectra for cis-diamminedichloropalladium(II). nih.gov DFT calculations, when combined with appropriate basis sets, have been shown to provide a good correlation between calculated and experimental vibrational frequencies, making them essential for the unequivocal assignment of experimental spectra. The agreement between simulated and experimental spectra also serves as a confirmation of the calculated molecular geometry.

Key vibrational modes for this compound involve the stretching and bending of its constituent bonds, namely Pd-Cl, Pd-N, and N-H, as well as rocking modes of the ammine (NH₃) ligands. The table below presents a selection of theoretical and experimental vibrational frequencies for key modes, illustrating the close agreement achieved through computational modeling.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) |

| ν(N-H) | N-H asymmetric stretching | 3468 | 3280 |

| ν(N-H) | N-H symmetric stretching | 3373 | 3195 |

| δ(NH₃) | NH₃ asymmetric deformation | 1601 | 1562 |

| δ(NH₃) | NH₃ symmetric deformation | 1317 | 1315, 1300 |

| ρ(NH₃) | NH₃ rocking | 877 | 860 |

| ν(Pd-N) | Pd-N asymmetric stretching | 505 | 510 |

| ν(Pd-N) | Pd-N symmetric stretching | 498 | 495 |

| ν(Pd-Cl) | Pd-Cl asymmetric stretching | 334 | 335 |

| ν(Pd-Cl) | Pd-Cl symmetric stretching | 312 | 306 |

| Data sourced from a conformational and vibrational study of cis-diamminedichloropalladium(II). biointerfaceresearch.com |

A known discrepancy in computational chemistry is that harmonic vibrational frequencies calculated ab initio are often higher than those observed experimentally due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, scaling factors are applied to the computed frequencies.

For cis-diamminedichloropalladium(II), various scaling models have been tested to determine the most effective schemes for this class of inorganic system. nih.gov The process involves applying a linear scaling equation to the calculated frequencies to improve their agreement with experimental values. The development of these scaling factors is crucial for the accurate prediction and interpretation of vibrational spectra. biointerfaceresearch.com Different scaling factors may be required for different types of vibrations (e.g., stretching vs. bending modes) to achieve the best results. The use of an optimized scaling factor significantly improves the accuracy of vibrational frequency predictions.

Computational Elucidation of Structure-Activity Relationships (SARs)

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. For palladium complexes, computational methods are used to elucidate these relationships, guiding the design of new compounds with enhanced therapeutic properties.

The biological efficacy of palladium(II) complexes, including their cytotoxic effects against cancer cells, is governed by their physicochemical and structural properties. These properties can be quantified using molecular descriptors derived from computational calculations. While direct QSAR studies on this compound are not extensively documented, research on analogous palladium(II) complexes provides significant insights.

Studies have shown that the nature of the ligands coordinated to the palladium center is critical in tuning the reactivity, stability, and lipophilicity of the complex, which in turn enhances cytotoxic activities. biointerfaceresearch.com For instance, the presence of bulky ligands can increase the antitumor activity of Pd(II) complexes, likely by enhancing transport across the cellular membrane and potentially reducing reactivity before reaching the target. Descriptors related to the electronic properties of the molecules, such as metal-to-ligand charge transfer (MLCT) bands calculated using Time-Dependent DFT (TD-DFT), have been correlated with the cytotoxic properties of palladium complexes. Furthermore, computational modeling of the hydrolysis mechanism, a key activation step for these compounds, can predict their reactivity and potential to bind to biological targets like DNA.

The strength of the coordinate bonds within a palladium complex is a critical molecular descriptor that influences its stability and reactivity, and thus its biological activity. A common method to quantify bond strength computationally is the Wiberg Bond Index (WBI), which provides a measure of the electron density between two atoms. A higher WBI generally corresponds to a stronger, more covalent bond.

In the context of this compound and similar antitumor agents, the lability of the Pd-Cl bond is particularly important. The mechanism of action for these compounds is believed to involve the hydrolysis of the Pd-Cl bond, allowing the complex to bind to biological macromolecules. A weaker Pd-Cl bond, indicated by a lower WBI, would suggest greater lability and a faster rate of hydrolysis. This increased reactivity can lead to more potent biological activity, but it must be balanced, as excessively high reactivity might cause the complex to decompose before reaching its intended target.

Computational tools can be used to calculate WBIs for the Pd-Cl and Pd-N bonds in this compound. By analyzing these indices in a series of related compounds and correlating them with experimental cytotoxicity data, a quantitative relationship can be established. This allows researchers to computationally predict how modifications to the ligand structure would alter bond strengths and, consequently, the potential antitumor efficacy of the drug.

Reaction Kinetics and Mechanistic Studies of Diamminedichloropalladium Biointeractions

Ligand Exchange Kinetics and Aquation Pathways

Upon entering an aqueous environment with low chloride concentration, such as the cytoplasm, the chloride ligands of diamminedichloropalladium become susceptible to substitution by water molecules in a process known as aquation or hydrolysis. This process is critical as the resulting aqua complexes are significantly more reactive towards nucleophilic biomolecules than the original dichloro species. The aquation occurs in a stepwise manner, forming mono- and diaqua intermediates.

The hydrolysis of square-planar palladium(II) ammine complexes has been a subject of kinetic studies. While specific rate constants for this compound are not as extensively reported as for its platinum analog, cisplatin (B142131), studies on related palladium compounds provide insight into the kinetics. For instance, the stepwise aquation of Pd(NH₃)₄²⁺ to Pd(OH₂)₄²⁺ demonstrates the lability of palladium-ligand bonds. The acidification of Pd(NH₃)₄²⁺ leads to four consecutive substitution steps where ammonia (B1221849) is replaced by water.

The rate constants for these consecutive steps illustrate a progressive decrease in reaction rate as more ammine ligands are replaced by water molecules. This is attributed to changes in the electronic properties of the complex at each step. The activation enthalpies for these processes typically range from 21 to 24 kcal/mol, with activation entropies between -4 and +4 eu, suggesting an associative substitution mechanism. The kinetics for the hydrolysis of this compound are expected to be significantly faster than those for the analogous platinum complex, cisplatin, a general characteristic of palladium(II) versus platinum(II) chemistry. For cisplatin, the rate constant for the release of the first chloride is approximately 1.1 x 10⁻⁴ s⁻¹ at 37°C. nih.gov

| Reaction Step | Rate Constant (k) at 50°C (s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (eu) |

|---|---|---|---|

| Pd(NH₃)₄²⁺ → Pd(NH₃)₃(OH₂)₂²⁺ | 0.020 | 21 | -4 |

| Pd(NH₃)₃(OH₂)₂²⁺ → Pd(NH₃)₂(OH₂)₂²⁺ | 0.008 | 22 | -2 |

| Pd(NH₃)₂(OH₂)₂²⁺ → Pd(NH₃)(OH₂)₃²⁺ | 9.2 x 10⁻⁴ | 23 | +1 |

| Pd(NH₃)(OH₂)₃²⁺ → Pd(OH₂)₄²⁺ | 2.2 x 10⁻⁴ | 24 | +4 |

Table 1. Kinetic data for the stepwise aquation of Tetraamminepalladium(II). This data is presented as a model to illustrate the kinetics of ligand substitution in palladium(II) ammine complexes.

Following aquation, the highly reactive aqua-palladium species can undergo further ligand substitution reactions with a variety of endogenous nucleophiles. Intracellular fluids are rich in anions such as phosphates and carboxylates, which are present in concentrations sufficient to compete with water and displace the chloride or aqua ligands. nih.gov

Studies on analogous platinum complexes have shown that anions like acetate, phosphate (B84403), and pyrophosphate can effectively exchange with chloride ligands to form new complexes. nih.gov The reaction of the aquated palladium species with these biomolecules is a crucial step that precedes covalent binding to larger macromolecular targets. The carboxylate groups of amino acid side chains (e.g., aspartate, glutamate) and various metabolites can coordinate to the palladium center. Similarly, the phosphate backbone of nucleic acids and phosphate-containing molecules like adenosine (B11128) triphosphate (ATP) can interact with the complex. These ligand exchange processes are governed by the relative nucleophilicity and concentration of the available biomolecules.

Mechanisms of Covalent Binding to Biomolecular Targets

The ultimate biological effect of this compound is mediated by its ability to form stable, covalent adducts with key macromolecules. The primary targets are nucleic acids and proteins, and the nature of these interactions dictates the downstream cellular response.

This compound, after aquation, readily forms covalent adducts with nucleic acids. The primary binding sites are the N7 atoms of purine (B94841) bases, particularly guanine (B1146940). The square-planar geometry of the complex allows it to form various types of adducts. Drawing from extensive studies on the analogous cisplatin, the predominant adducts are 1,2-intrastrand cross-links, where the palladium atom binds to two adjacent bases on the same DNA strand. nih.gov

The most common adducts formed are:

1,2-intrastrand d(GpG) cross-links: These account for the majority of adducts (approximately 65%). nih.gov

1,2-intrastrand d(ApG) cross-links: These are the second most abundant type of adduct (approximately 22%). nih.gov

Interstrand cross-links: These are formed between bases on opposite DNA strands and are less frequent (around 13%). nih.gov

Monofunctional adducts: A small fraction involves binding to a single base (<1%). nih.gov

The formation of these adducts induces significant structural distortions in the DNA double helix. nih.gov These conformational changes include localized unwinding of the helix at the binding site and a distinct bending of the DNA axis toward the major groove. nih.govias.ac.in This structural perturbation is a key factor in the cellular recognition of the DNA damage and the subsequent triggering of cellular processes. Circular dichroism studies on platinated DNA have confirmed that ligand binding can induce substantial conformational changes, sometimes leading to a transition from the typical B-form DNA to a Z-form-like structure. nih.govresearchgate.net

| Type of DNA Adduct | Typical Proportion | Description |

|---|---|---|

| 1,2-Intrastrand d(GpG) | ~65% | Cross-link between two adjacent guanine bases on the same strand. |

| 1,2-Intrastrand d(ApG) | ~22% | Cross-link between an adjacent adenine (B156593) and guanine on the same strand. |

| Interstrand Cross-links | ~13% | Cross-link between guanine bases on opposite strands. |

| Monofunctional Adducts | <1% | Binding to a single guanine base. |

Table 2. Relative proportions of major DNA adducts formed by cis-diamminedichloroplatinum(II), used as a model for this compound. nih.gov

In addition to nucleic acids, this compound can react with proteins. The binding primarily occurs through ligand substitution reactions with nucleophilic amino acid side chains. Palladium(II) has a high affinity for sulfur, making the sulfur-containing residues cysteine and methionine particularly reactive targets. mdpi.com The imidazole (B134444) ring of histidine and the carboxylate groups of aspartate and glutamate (B1630785) are also potential binding sites.

Biological and Biomedical Research on Diamminedichloropalladium Complexes

Antineoplastic Activity and Cellular Cytotoxicity Mechanisms

The anticancer potential of diamminedichloropalladium and related Pd(II) complexes is primarily attributed to their ability to induce cytotoxic effects in cancer cells. This cytotoxicity is a result of a cascade of cellular events initiated by the complex, leading to cell death and inhibition of tumor growth.

The cytotoxic effects of palladium(II) complexes have been evaluated against a variety of human cancer cell lines in vitro. These studies are crucial for determining the potential of these compounds as anticancer agents. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Palladium(II) complexes have demonstrated significant cytotoxicity against several cancer cell lines, including those of the breast, colon, and ovaries. For instance, a novel palladium(II) complex, Pd(sac)(terpy)·4H2O, showed a strong anti-growth effect on human breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 3.05 µM and 0.09 µM, respectively nih.gov. Another palladium complex, [Bis(1,8-quinolato)palladium (II)], exhibited greater cytotoxicity than cisplatin (B142131) against the ovarian A2780 cell line and the colorectal HT-29 cancer cell line mdpi.com. The cytotoxic effects of various palladium(II) complexes are comparable to or, in some cases, greater than those of the widely used anticancer drug cisplatin rsc.orgekb.eg. The activity of these complexes is influenced by the nature of the ligands attached to the palladium center nih.gov.

| Palladium(II) Complex | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pd(sac)(terpy)·4H₂O | MCF-7 (Breast) | 3.05 | nih.gov |

| Pd(sac)(terpy)·4H₂O | MDA-MB-231 (Breast) | 0.09 | nih.gov |

| [Bis(1,8-quinolato)palladium (II)] | A2780 (Ovarian) | Lower than Cisplatin | mdpi.com |

| [Bis(1,8-quinolato)palladium (II)] | HT-29 (Colorectal) | Lower than Cisplatin | mdpi.com |

The primary mechanism by which this compound and related complexes induce cell death is through the activation of programmed cell death, known as apoptosis nih.govnih.gov. Apoptosis is a highly regulated process that involves a series of characteristic morphological and biochemical changes, including cell shrinkage, nuclear condensation, and fragmentation of DNA nih.govscielo.br.

Studies have shown that palladium(II) complexes can induce these apoptotic features in cancer cells scielo.brresearchgate.net. The process is often mediated by a family of cysteine proteases called caspases, which, once activated, execute the apoptotic program nih.govmdpi.com. The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated, involving the release of cytochrome c from the mitochondria, which then triggers the activation of the caspase cascade mdpi.commdpi.com. Palladium(II) complexes have been shown to induce apoptosis through this mitochondrial pathway mdpi.comnih.gov.

In addition to apoptosis, at higher concentrations or in certain cell types, these complexes may also induce necrosis, a form of cell death characterized by cell swelling and lysis nih.gov. However, apoptosis is generally considered the predominant and more controlled mechanism of cell death initiated by these compounds at therapeutic concentrations.

The introduction of palladium(II) complexes into the cellular environment can significantly alter metabolic pathways and induce various phenotypic changes. These compounds can impact the metabolome of cancer cells, affecting the levels of lipids, choline (B1196258) compounds involved in cell membrane metabolism, various amino acids, and nucleotides frontiersin.org.

A notable effect of some palladium(II) complexes is the induction of oxidative stress through the generation of reactive oxygen species (ROS) nih.govrsc.org. Elevated ROS levels can damage cellular components, including mitochondria and DNA, further contributing to the induction of apoptosis rsc.org.

Phenotypically, treatment with palladium(II) complexes leads to observable changes in cell morphology. These include cell rounding, shrinkage, and detachment from the culture surface, all of which are indicative of a cytotoxic response and the onset of apoptosis nih.govscielo.br. Furthermore, these complexes can cause cell cycle arrest, often at the S-phase (DNA synthesis phase), preventing cancer cells from proliferating rsc.org. In some instances, a shift in cellular phenotype from a more aggressive to a less invasive state has been observed, suggesting a potential to inhibit metastasis.

Molecular Interactions within the Cellular Environment

The cytotoxic effects of this compound are rooted in its interactions with key cellular macromolecules, most notably deoxyribonucleic acid (DNA).

The primary molecular target for many metal-based anticancer drugs, including palladium(II) complexes, is DNA bendola.com. The interaction of these complexes with DNA can disrupt its structure and function, ultimately leading to the inhibition of DNA replication and transcription, which triggers the apoptotic cascade.

Palladium(II) complexes can interact with DNA through two primary modes: covalent binding and non-covalent intercalation.

Covalent Adduction: Similar to its platinum analogue, cisplatin, this compound is believed to form covalent bonds with DNA. This typically occurs at the nitrogen atoms of the purine (B94841) bases, particularly the N7 position of guanine (B1146940) nih.gov. The formation of these palladium-DNA adducts leads to distortions in the DNA double helix, such as bending and unwinding, which interfere with the cellular machinery responsible for DNA replication and repair nih.gov.

DNA-Palladium(II) Interactions

Formation and Characterization of Intrastrand and Interstrand Cross-links

The interaction of palladium(II) complexes with DNA can lead to the formation of covalent bonds, resulting in adducts that create cross-links either within the same strand of DNA (intrastrand) or between opposite strands (interstrand). The formation of DNA interstrand cross-links (ICLs) is a significant event, as these lesions can block critical cellular processes like DNA replication and transcription. whiterose.ac.uk

Research on analogous platinum complexes, such as trans-diamminedichloroplatinum(II), provides insight into these mechanisms. Studies using high-performance liquid chromatography (HPLC) analysis, footprinting experiments, and transcription termination assays have been employed to identify the specific bases involved in cross-linking. nih.gov Results from these methods reveal that interstrand cross-links are preferentially formed between a guanine on one strand and a complementary cytosine on the opposite strand. nih.gov While the initial rate of ICL formation by some trans-isomers can be slower compared to their cis-counterparts, they may ultimately form a greater number of interstrand cross-links over extended periods. nih.gov

The stability of these cross-links can vary. Some ICLs are inherently unstable and can undergo processes like depurination (loss of a purine base), which can lead to single-strand breaks and subsequently evolve into more severe DNA double-strand breaks (DSBs). biorxiv.org The characterization of these adducts is crucial for understanding their biological consequences.

Table 1: Methods for Characterization of DNA Cross-links

| Method | Application | Finding |

|---|---|---|

| HPLC Analysis | Identification of cross-linked bases in enzymatic digests of DNA. nih.gov | Helps determine the specific nucleobases involved in the cross-link. nih.gov |

| Footprinting Experiments | Analysis of interstrand cross-linked oligonucleotide duplexes. nih.gov | Reveals preferential binding sites for the metal complex on the DNA strand. nih.gov |

Sequence Specificity and Preferential Nucleobase Binding Sites (e.g., Purine Nitrogen)

Palladium(II) complexes exhibit a degree of sequence specificity when binding to DNA. The chemical properties of the nucleobases, particularly the availability of electron-rich nitrogen atoms on purine bases, play a critical role in this recognition. The 2-amino group of guanine is a key determinant for the binding of various molecules to DNA, acting as both a positive and negative effector that guides ligands to specific sites. nih.gov

Studies on related platinum compounds have shown that deoxyguanine and complementary deoxycytosine residues are preferential binding sites for the formation of interstrand adducts. nih.gov This preference is largely attributed to the N7 atom of guanine, which is a primary target for platination and, by extension, palladation. The binding to these specific purine sites can induce conformational changes in the DNA helix. The design of small molecules that can selectively bind to specific DNA sequences, such as TTAA or TATA-containing regions, is an active area of research, highlighting the importance of sequence-specific interactions. nih.gov

Table 2: Factors Influencing DNA Binding Specificity

| Factor | Description | Example |

|---|---|---|

| Nucleobase Composition | The specific sequence of bases in the DNA. | GC-rich regions are often preferred targets for platinum and palladium complexes. nih.gov |

| Purine 2-Amino Group | The amino group on guanine serves as a critical recognition point for binding molecules. nih.gov | Its presence can dictate the preferred binding location for a compound. nih.gov |

| Minor/Major Groove Binding | The preference of a compound to interact with the minor or major groove of the DNA helix. | AT-selective ligands often bind in the minor groove. nih.gov |

| Compound Structure | The geometry and chemical nature of the palladium complex itself. | The structure of the ligand can influence its ability to form π-stacked dimers in the DNA minor groove. nih.gov |

Protein-Palladium(II) Interactions

Binding to Plasma and Intracellular Proteins (e.g., Human Serum Albumin)

Upon entering a biological system, palladium(II) complexes can interact with various proteins. A primary target in the bloodstream is Human Serum Albumin (HSA), a major transport protein. mdpi.com The affinity of a compound for plasma proteins directly influences its distribution and concentration in the bloodstream. nih.gov Palladium(II) complexes have been shown to have a high binding affinity for serum albumin, which facilitates their transport and distribution throughout the body. nih.gov

Studies on the analogous compound cis-diamminedichloroplatinum(II) (cis-DDP) demonstrate that its binding to HSA can be irreversible and occur at multiple sites. nih.gov The interaction is not limited to a single binding site; as the molar ratio of the metal complex to the protein increases, the metal can bind to as many as 20 moles per mole of HSA. nih.gov This extensive binding suggests that multiple sites on the protein, beyond just the lone sulfhydryl group of Cys-34, are involved. nih.gov Spectroscopic studies, including fluorescence and UV-Vis absorption, are commonly used to characterize these binding reactions. abo.fi

Impact on Protein Structure and Function: Enzyme Inhibition (e.g., Protein Splicing)

The binding of palladium(II) complexes to proteins can significantly alter their three-dimensional structure, which in turn affects their function. rsc.org The interaction with HSA, for example, can lead to massive conformational changes in the protein. nih.gov Fluorescence quenching studies on metal-bound HSA suggest that tryptophan residues become more exposed to a hydrophilic environment, indicating a structural shift. nih.gov Furthermore, the binding can lead to the cleavage of disulfide bonds within the protein, further disrupting its native conformation. nih.gov

This alteration of protein structure is a key mechanism of enzyme inhibition. Enzymes rely on specific conformations to function, and the binding of an inhibitor can disrupt the intrinsic dynamics required for catalytic activity. nih.gov Small-molecule inhibitors can bind to the active site of an enzyme, preventing substrate access, or to allosteric sites, causing conformational changes that reduce enzymatic efficiency. elifesciences.orgnih.gov This principle applies to a wide range of enzymes and processes. For instance, certain natural alkaloids have been shown to inhibit the proteolytic activity of the human 20S proteasome, which can prevent the degradation of key regulatory proteins. researchgate.net The ability of palladium complexes to induce structural changes in proteins suggests a potential for them to act as enzyme inhibitors through similar mechanisms.

Cellular Uptake and Intracellular Pharmacokinetics

Mechanisms of Cellular Accumulation and Membrane Transport

For a palladium(II) complex to exert its biological effects, it must first cross the cell membrane and accumulate inside the cell. The cell membrane is a lipid bilayer that is selectively permeable, generally allowing small, hydrophobic molecules to pass through via passive diffusion while restricting larger or polar molecules. nih.gov Therefore, specialized transport mechanisms are often required for the cellular uptake of metal-based compounds.

Several energy-dependent endocytic pathways are considered major routes for the internalization of such substances. aau.dk

Macropinocytosis: This process involves the cell engulfing a large volume of the extracellular fluid, forming a vesicle called a macropinosome. It is a common uptake mechanism for certain types of metal complexes. aau.dkrsc.org

Clathrin-Mediated Endocytosis (CME): This is a well-studied pathway responsible for the uptake of essential nutrients and involves the formation of clathrin-coated pits on the cell membrane. aau.dk

Caveolae-Mediated Endocytosis (CvME): This pathway uses flask-shaped vesicles coated with the protein caveolin and may allow substances to bypass degradation in lysosomes, which could be advantageous for drug delivery. aau.dk

In addition to endocytosis, transporter proteins embedded in the cell membrane, such as ATP-binding cassette (ABC) transporters and aquaporins, facilitate the movement of specific molecules across the membrane. nih.gov The discovery of cell-penetrating peptides (CPPs), which can translocate across membranes, has also opened new avenues for delivering large cargo molecules into cells. nih.gov The specific mechanism of uptake for this compound likely involves a combination of these pathways, depending on the cell type and local environment.

Table 3: Cellular Uptake Mechanisms

| Mechanism | Description | Energy Dependent? | Key Proteins Involved |

|---|---|---|---|

| Passive Diffusion | Movement of small, lipophilic molecules across the membrane down a concentration gradient. nih.gov | No | None |

| Macropinocytosis | Engulfment of large volumes of extracellular fluid. aau.dk | Yes | N/A |

| Clathrin-Mediated Endocytosis | Formation of vesicles from clathrin-coated pits for uptake of specific molecules. aau.dk | Yes | Clathrin, Dynamin |

| Caveolae-Mediated Endocytosis | Formation of flask-shaped vesicles for transport, potentially avoiding lysosomes. aau.dk | Yes | Caveolin, Dynamin |

| Transporter-Mediated | Use of integral membrane proteins to facilitate movement of molecules across the membrane. nih.gov | Varies (can be active or passive) | ABC transporters, Aquaporins |

Subcellular Distribution and Compartmentalization of Palladium(II) Complexes

The efficacy of palladium(II) complexes as therapeutic agents is intrinsically linked to their ability to reach and accumulate in specific subcellular compartments. Research into the localization of these compounds provides critical insights into their mechanisms of action and potential for targeted therapies. One notable study investigating the subcellular distribution of a palladium compound, tetramine (B166960) dichloro-palladium, revealed its specific accumulation within the lysosomes of proximal tubule cells in the kidney nih.gov. This localization was identified using an electron microprobe, which detected palladium co-localized with sulfur and iron within these organelles nih.gov.

The intralysosomal accumulation of palladium is thought to occur through a mechanism involving local sulfatase activity, leading to the formation of a non-soluble palladium salt associated with sulfur nih.gov. This sequestration within lysosomes suggests a potential pathway for cellular processing and detoxification of the palladium complex. The co-localization with iron may also indicate an interaction with cellular iron metabolism or transport pathways, a phenomenon that could be exploited for targeted drug delivery nih.gov. Understanding the precise subcellular compartmentalization of this compound and its analogues is a key area of ongoing research, as it holds the potential to inform the design of more effective and less toxic cancer therapies.

Influence of Cellular Microenvironment on Uptake (e.g., Membrane Potential, Signal Transduction)

The cellular microenvironment plays a pivotal role in modulating the uptake of palladium(II) complexes. Factors such as the cell membrane potential and the activation of specific signal transduction pathways can significantly influence the internalization and accumulation of these therapeutic agents.

The cell membrane, a highly selective barrier, maintains an electrochemical gradient known as the membrane potential. This potential is crucial for various cellular functions, including the transport of ions and small molecules. Disruption of this delicate balance can alter the permeability of the membrane and, consequently, the uptake of extracellular compounds. For instance, the binding of nanoparticles to the cell surface has been shown to induce membrane depolarization by physically blocking potassium ion channels nih.gov. This blockage prevents the efflux of potassium ions, leading to an accumulation of positive charge inside the cell and a more positive membrane potential nih.gov. Such alterations in membrane potential could plausibly affect the passive diffusion or transporter-mediated uptake of charged or polar palladium(II) complexes.

Furthermore, cellular uptake is often an active process mediated by various endocytic pathways, which are, in turn, regulated by intricate signal transduction cascades. The internalization of therapeutic agents can occur through mechanisms such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis nih.govresearchgate.net. Each of these pathways involves a complex interplay of proteins and signaling molecules that respond to extracellular cues. The physicochemical properties of the palladium(II) complex, such as its size, shape, and surface chemistry, can determine which endocytic pathway is utilized, thereby influencing its intracellular fate and therapeutic efficacy researchgate.net. The activation of specific signal transduction pathways, often initiated by the binding of a ligand to a cell surface receptor, can trigger the necessary cellular machinery for the internalization of these complexes nih.govkhanacademy.org.

Mechanisms of Acquired and Intrinsic Drug Resistance to Palladium(II) Agents

A significant challenge in the clinical application of palladium(II)-based anticancer agents is the development of drug resistance, which can be either intrinsic or acquired. Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it.

Role of Cytoplasmic Detoxification Pathways (e.g., Glutathione (B108866), Metallothionein Systems)

Cells possess sophisticated detoxification systems that can neutralize and eliminate harmful substances, including metal-based drugs. Two key players in this defense are glutathione (GSH) and metallothioneins (MTs).

Glutathione (GSH) is a ubiquitous tripeptide thiol that plays a central role in cellular defense against oxidative stress and toxic compounds. The sulfhydryl group of GSH can directly bind to heavy metals, forming metal-GSH complexes that are subsequently effluxed from the cell. In the context of cisplatin, a platinum-based analogue of this compound, increased levels of GSH have been correlated with drug resistance. While direct evidence for this compound is still emerging, the chemical similarities suggest that GSH-mediated detoxification is a likely mechanism of resistance. However, some studies on cisplatin have indicated that GSH may not play a major role in its binding or nephrotoxicity in certain contexts nih.gov.

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins with a high affinity for heavy metal ions. Their primary functions include metal ion homeostasis and detoxification. Elevated levels of MTs have been implicated in resistance to various heavy metals, including cadmium. It is proposed that MTs and GSH may have cooperative protective roles, with GSH providing an initial defense and MTs acting as a second-stage defense mechanism nih.gov. In the case of cisplatin, however, some research has shown no significant association between MT levels and drug resistance nih.gov. Further investigation is needed to elucidate the precise role of MTs in the detoxification of this compound.

| Detoxification Molecule | Proposed Role in Resistance to Metal-Based Drugs |

| Glutathione (GSH) | Direct binding to the metal complex, facilitating its efflux from the cell. |

| Metallothioneins (MTs) | Sequestration of metal ions, preventing them from reaching their cellular targets. |

DNA Damage Response and Repair Mechanisms in Resistance Phenotypes

The primary mechanism of action for many platinum and palladium-based anticancer drugs is the induction of DNA damage, which, if not repaired, leads to apoptosis. Consequently, the cell's ability to recognize and repair this damage is a critical determinant of its sensitivity or resistance to these agents.

Upon exposure to this compound, the compound can form adducts with DNA, leading to distortions in the DNA helix and stalled replication and transcription. Cells have evolved a complex network of DNA repair pathways to counteract such damage. Enhanced DNA repair capacity is a well-established mechanism of resistance to cisplatin nih.govnih.gov. It is highly probable that a similar mechanism contributes to resistance to this compound. Cells with increased activity of DNA repair pathways, such as nucleotide excision repair (NER), can more efficiently remove palladium-DNA adducts, allowing the cell to survive and proliferate.

Modulation of Signal Transduction Pathways in Overcoming Resistance

Signal transduction pathways are intricate communication networks that regulate fundamental cellular processes, including cell survival, proliferation, and apoptosis. Aberrant signaling is a hallmark of cancer and can also contribute to drug resistance. Therefore, targeting these pathways represents a promising strategy to overcome resistance to palladium(II) agents.

Several key signaling pathways have been implicated in drug resistance. For example, the PI3K/Akt pathway is a pro-survival pathway that is often hyperactivated in cancer cells. Inhibition of this pathway can sensitize resistant cells to the cytotoxic effects of chemotherapy. Similarly, the MAPK/ERK pathway plays a crucial role in cell proliferation and survival, and its modulation can impact drug efficacy. While specific studies on the modulation of signal transduction pathways to overcome resistance to this compound are limited, the principles derived from research on other chemotherapeutic agents are likely applicable. By understanding how palladium(II) complexes interact with and are influenced by these signaling networks, it may be possible to develop combination therapies that target both the primary drug target (DNA) and the resistance-conferring signaling pathways.

Advanced Analytical and Bioanalytical Methodologies for Diamminedichloropalladium Research

Quantification and Detection Techniques in Complex Biological Matrices

The accurate quantification and tracking of Diamminedichloropalladium and related palladium(II) complexes within complex biological systems are paramount for understanding their pharmacokinetic profiles, mechanisms of action, and biodistribution. A suite of advanced analytical and bioanalytical methodologies has been developed and refined to meet this challenge, offering high sensitivity and specificity. These techniques range from spectroscopic assays that characterize the complex itself to ultra-sensitive elemental analysis for tracking the palladium ion, and nucleic acid-based methods to probe its interactions with biological macromolecules and its effects on cell viability.

Spectrophotometric and Spectroscopic Assays for Palladium(II) Complexes

Spectrophotometric and spectroscopic techniques are fundamental tools for the characterization and quantification of palladium(II) complexes. UV-Visible (UV-Vis) spectroscopy, in particular, is widely employed to study the electronic transitions within the molecule, providing information about its coordination environment and stability. nih.govias.ac.in The interaction of palladium complexes with biomolecules, such as DNA and proteins, can be monitored by observing changes in the absorption spectra, such as shifts in the maximum absorption wavelength (λmax) or changes in molar absorptivity. nih.govnih.gov These methods are valuable for studying binding affinities and mechanisms. nih.govnih.gov

For instance, the UV-Vis spectra of Pd(II) complexes with amino acids typically show a λmax around 320 nm. researchgate.net The complexation of aqua palladium(II) ions with amino acids like glycine and β-alanine results in distinct spectral characteristics for the monoligand and biscomplex forms. genescells.ru The monoligand glycinate complex, [PdGly(H2O)2]+, exhibits a peak absorption at 370 nm, while the biscomplex, [PdGly2], shows a peak at 325 nm. genescells.ru Similarly, the β-alaninate monoligand and biscomplex forms have their λmax at 365 nm and 330 nm, respectively. genescells.ru Infrared (IR) spectroscopy is another key technique, used to confirm the coordination of ligands to the palladium center by observing shifts in the vibrational frequencies of relevant functional groups. ias.ac.inirapa.org

| Palladium(II) Complex | Maximum Absorption Wavelength (λmax) | Reference |

|---|---|---|

| [Pd(II) complexes with Gly, Ala, Ser, Glu, Arg, and Lys] | ~320 nm | researchgate.net |

| [PdGly(H2O)2]+ | 370 nm | genescells.ru |

| [PdGly2] | 325 nm | genescells.ru |

| [Pdβ-Ala(H2O)2]+ | 365 nm | genescells.ru |

| [Pdβ-Ala2] | 330 nm | genescells.ru |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Ion Tracking

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally powerful technique for the ultra-trace quantification of palladium in complex biological matrices. jordilabs.comnih.gov Its high sensitivity, low detection limits, and ability to perform isotopic analysis make it ideal for pharmacokinetic and biodistribution studies of palladium-based compounds. nih.gov The method involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the palladium. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for precise quantification. nih.gov

Sample preparation for biological tissues typically involves digestion with a mixture of nitric and hydrochloric acid to break down the organic matrix. nih.gov Validated ICP-MS methods for palladium in various biological matrices—including blood, serum, and different tissues like liver, kidney, and brain—demonstrate excellent performance. nih.gov Key validation parameters often include a low limit of detection (LOD), a wide linear dynamic range, and high accuracy and precision. nih.gov Despite its power, ICP-MS analysis of palladium is not without challenges, as spectral interferences from other elements present in the matrix can impede accurate measurement. researchgate.netnih.gov High-resolution ICP-MS (HR-ICP-MS) or the use of dynamic reaction cells can help mitigate these interferences. researchgate.netspectroscopyonline.com

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.001 μg L⁻¹ | nih.gov |

| Linear Dynamic Range | 0.025–10 μg L⁻¹ | nih.gov |

| Repeatability (CV) | 0.02–1.9% | nih.gov |

| Intermediate Precision (CV) | 0.52–1.53% | nih.gov |

| Accuracy | 83.5–105.1% | nih.gov |

Nucleic Acid-Based Methods for Live/Dead Discrimination and Compound Interaction (e.g., PCR, qPCR)

Nucleic acid-based methodologies provide insightful information on both the biological impact of palladium compounds and their direct interaction with genetic material. A novel viability assay combines treatment with a palladium compound and quantitative PCR (qPCR) to differentiate between live and dead cells. nih.gov This method is predicated on the principle of cell membrane integrity; the palladium compound can selectively penetrate dead, membrane-compromised cells. nih.gov Once inside, it intercalates with the DNA, irreversibly modifying it and thereby preventing its amplification during the subsequent qPCR step. nih.gov This leads to a significant difference in the quantification cycle (Cq) values between live and dead cell populations, allowing for accurate viability assessment. nih.gov This Pd-qPCR technique has shown to be more effective in distinguishing between live and dead cells than previously established methods like propidium monoazide (PMA)-qPCR. nih.gov

Beyond cell viability, techniques like gel electrophoresis are used to study the direct interaction of palladium complexes with DNA. nih.govresearchgate.net When a palladium compound binds to DNA, it can alter the DNA's conformation and migration speed through an agarose gel. nih.gov This method can demonstrate the ability of the complex to bind to and even cleave DNA. researchgate.net These molecular techniques, combined with spectroscopic methods, offer a comprehensive picture of how palladium compounds interact with and affect the fundamental components of a cell. nih.gov

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Principle of Pd-qPCR | Discrimination between live and dead cells based on membrane integrity. | Palladium compounds selectively enter dead cells, bind to DNA, and inhibit qPCR amplification. | nih.gov |

| Effectiveness | Comparison of Cq value differences between live and dead cell populations. | Pd-qPCR resulted in a Cq difference of approximately 8.5, corresponding to a 2.5 log unit difference. | nih.gov |

| Comparison to PMA-qPCR | Efficacy relative to an established viability dye. | Pd-qPCR showed a greater Cq difference between live and dead cells compared to PMA-qPCR. | nih.gov |

| DNA Interaction | Assessment of compound binding to DNA. | Gel electrophoresis can be used to observe changes in DNA migration, indicating binding or cleavage. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for diamminedichloropalladium, and how can purity be validated?

- Methodological Answer : The synthesis typically involves reacting palladium chloride with aqueous ammonia under controlled stoichiometric conditions. Purification is achieved via recrystallization from dilute HCl. Purity validation requires elemental analysis (C, H, N), X-ray diffraction (XRD) for structural confirmation, and nuclear magnetic resonance (NMR) spectroscopy to detect impurities. For reproducibility, document reaction parameters (temperature, pH, solvent ratios) and compare spectroscopic data with literature values .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identify NH₃ ligand vibrations (e.g., δ(N–H) at ~1600 cm⁻¹).

- UV-Vis spectroscopy : Monitor d-d transitions in the visible range (e.g., λₘₐₐ ≈ 400 nm).

- XRD : Confirm square-planar geometry and bond lengths (Pd–N ≈ 2.05 Å, Pd–Cl ≈ 2.30 Å).

Cross-validate results with computational models (e.g., DFT for electronic structure) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow techniques to measure reaction rates under varying temperatures and concentrations.

- Isotopic labeling : Replace NH₃ with ¹⁵NH₃ to track ligand participation via mass spectrometry.

- Computational modeling : Perform DFT calculations to identify transition states and compare with experimental activation energies.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure hypothesis rigor .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Combine XRD (structural), NMR (dynamic behavior), and X-ray absorption spectroscopy (XAS) for oxidation state analysis.

- Control experiments : Synthesize analogous complexes (e.g., Pd(en)Cl₂) to isolate variable effects.

- Statistical analysis : Use principal component analysis (PCA) to identify outliers in spectral datasets.

Document discrepancies transparently and propose mechanistic hypotheses for further testing .

Q. How should a systematic review evaluate the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Literature screening : Follow PRISMA guidelines to identify studies on thermal, hydrolytic, and oxidative stability .

- Data extraction : Tabulate degradation products (e.g., Pd nanoparticles, NH₄⁺ release) and conditions (pH, temperature).

- Meta-analysis : Use random-effects models to quantify stability trends across studies. Highlight gaps (e.g., long-term stability in non-aqueous solvents) for future research .

Q. What experimental strategies mitigate air sensitivity in this compound synthesis and handling?

- Methodological Answer :

- Inert atmosphere techniques : Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm.

- Solvent selection : Employ anhydrous, deoxygenated solvents (e.g., THF, DMF) to prevent hydrolysis.

- Stability assays : Monitor complex integrity via cyclic voltammetry (Pd²⁺/Pd⁰ redox peaks) over time.

Include failure analyses (e.g., discoloration due to Pd aggregation) in appendices for transparency .

Q. How can computational modeling synergize with experimental data to predict this compound reactivity?

- Methodological Answer :

- Parameter optimization : Calibrate DFT functionals (e.g., B3LYP) using experimental bond lengths and vibrational frequencies.

- Reactivity predictions : Simulate ligand substitution energetics (e.g., Cl⁻ vs. Br⁻) and compare with kinetic data.

- Machine learning : Train models on existing thermodynamic datasets to forecast novel reaction pathways.

Validate predictions with controlled experiments (e.g., synthetic yields under predicted conditions) .

Methodological Frameworks

Q. How to apply the FINER criteria to formulate research questions on this compound’s applications?

- Methodological Answer :

- Feasible : Ensure access to Pd precursors and advanced characterization tools (e.g., synchrotron facilities).

- Novel : Explore underexamined areas (e.g., photoredox catalysis or bioinorganic interactions).

- Relevant : Align with sustainability goals (e.g., catalytic efficiency in green solvents).

Use PICO (Population: Pd complexes; Intervention: ligand modification; Comparison: other Pd catalysts; Outcome: turnover frequency) to structure hypotheses .

Q. What steps ensure reproducibility in this compound-based studies?

- Methodological Answer :

- Detailed protocols : Publish synthesis steps, instrument calibration data, and raw spectral files in supplementary materials.

- Collaborative validation : Partner with independent labs to replicate key findings.

- Data management plans (DMPs) : Archive datasets in repositories like Zenodo with unique DOIs, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.